
1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidinone moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone typically involves the reaction of 2-bromo-3-chlorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The pyrrolidinone moiety can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide can be used to replace the halogen atoms with other groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the pyrrolidinone ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Oxidized derivatives of the pyrrolidinone ring.
Reduction Reactions: Reduced amines or other reduced derivatives.
科学的研究の応用
1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-3-chloropropiophenone: A similar compound with a bromine and chlorine atom attached to a phenyl ring, but with a different functional group.
2-Bromo-3-chlorobenzaldehyde: Another related compound with a bromine and chlorine atom on a phenyl ring, but with an aldehyde group.
Uniqueness
1-(2-Bromo-3-chlorophenyl)-2-pyrrolidinone is unique due to the presence of the pyrrolidinone moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
特性
分子式 |
C10H9BrClNO |
|---|---|
分子量 |
274.54 g/mol |
IUPAC名 |
1-(2-bromo-3-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9BrClNO/c11-10-7(12)3-1-4-8(10)13-6-2-5-9(13)14/h1,3-4H,2,5-6H2 |
InChIキー |
HSVIFKJZJIXCNX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C(=CC=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
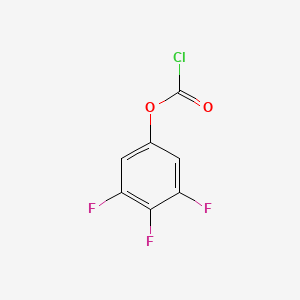
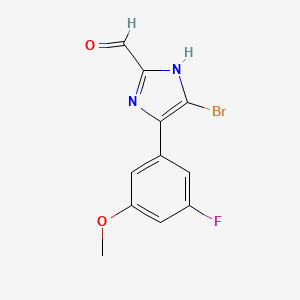
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
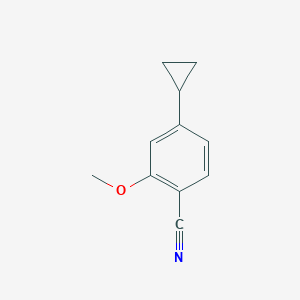
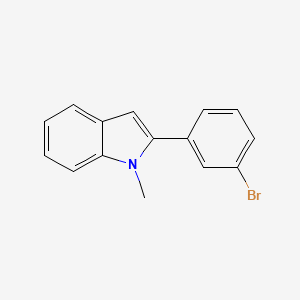
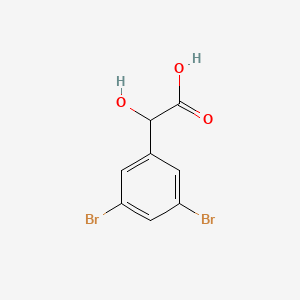
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
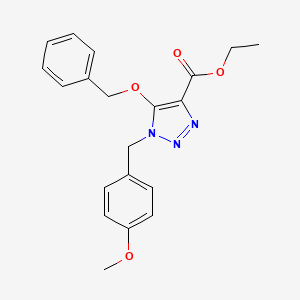
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
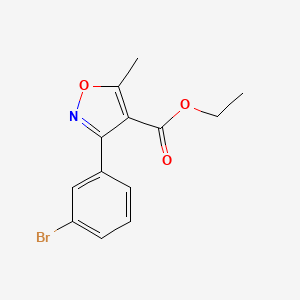
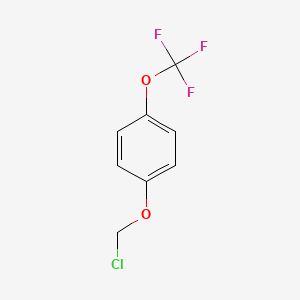
![2-Amino-9-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13696592.png)
